molecular formula C24H38O4 B089695 Bis(1-methylheptyl) phthalate CAS No. 131-15-7

Bis(1-methylheptyl) phthalate

Cat. No. B089695
CAS RN: 131-15-7
M. Wt: 390.6 g/mol
InChI Key: RLRMXWDXPLINPJ-UHFFFAOYSA-N
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Description

Bis(1-methylheptyl) phthalate, also known as Dicapryl Phthalate, is a chemical compound with the molecular formula C24H38O4 . It is used as a plasticizer for PVC and nitrocellulose resin . Its general performance is similar to DOP, but it has better heat resistance, light resistance, and weather resistance . It is usually used as a substitute for DOP .


Synthesis Analysis

Bis(1-methylheptyl) phthalate is synthesized by esterifying phthalic anhydride with secondary octanol under sulfuric acid catalysis . The reaction mixture is then neutralized in a sodium carbonate solution, and the product is obtained after reduced pressure rectification .


Molecular Structure Analysis

The IUPAC name for Bis(1-methylheptyl) phthalate is dioctan-2-yl benzene-1,2-dicarboxylate . Its molecular weight is 390.6 g/mol .


Chemical Reactions Analysis

The synthesis of Bis(1-methylheptyl) phthalate involves the esterification of phthalic anhydride with secondary octanol under sulfuric acid catalysis . This reaction is followed by neutralization in a sodium carbonate solution and reduced pressure rectification .


Physical And Chemical Properties Analysis

Bis(1-methylheptyl) phthalate has a molecular formula of C24H38O4 . Its molecular weight is 390.6 g/mol .

Scientific Research Applications

Plasticizer in Various Industries

“Bis(1-methylheptyl) phthalate” is used as a plasticizer in various industries . It has a general performance similar to DOP (Di-Octyl Phthalate), but its plasticizing efficiency, oil resistance, and resistance to gasoline extraction are lower. However, it has better heat resistance, light resistance, and weather resistance .

Synthesis Analysis

Research on the synthesis of phthalates primarily focuses on optimizing yield and efficiency while ensuring the process’s environmental and safety aspects are addressed. For “Bis(1-methylheptyl) phthalate”, direct synthesis methods from phthalic anhydride and the corresponding alcohol (1-methylheptyl alcohol) under catalytic and heat conditions can be inferred from similar processes used for other phthalates.

Molecular Structure Analysis

The molecular structure of phthalates is crucial for understanding their chemical behavior and interaction with biological systems. Advanced techniques like NMR spectroscopy and X-ray crystallography are often used to elucidate these structures and understand their implications on the compound’s physical and chemical properties.

Chemical Reactions and Properties

Phthalates undergo various chemical reactions, including hydrolysis, oxidation, and reactions with other organic and inorganic compounds, which can influence their environmental fate and biological effects.

Anti-Microbial Properties

Studies have confirmed the potent anti-microbial properties of phthalates against clinically relevant pathogens. This makes “Bis(1-methylheptyl) phthalate” a potential candidate for developing new antimicrobial agents.

Cholinesterase Inhibitory Activities

Phthalates have been found to exhibit significant inhibitory activities against acetylcholinesterase and butyrylcholinesterase. This indicates potential therapeutic applications of “Bis(1-methylheptyl) phthalate” in diseases where these enzymes play a crucial role.

Effects on Reproduction

Phthalates have been studied for their effects on reproduction. Continuous exposure to phthalates in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction.

Stem Cell Therapy

Stem cell therapy has been suggested as a potential treatment to revert liver dysfunction caused by phthalates and restore proper liver function.

Mechanism of Action

Target of Action

Bis(1-methylheptyl) phthalate, also known as Disecoctyl phthalate, is a type of phthalate, a group of chemicals often used as plasticizers . Phthalates are known to be endocrine-disrupting chemicals . They interact with various endocrine systems in the body, including the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play crucial roles in neurodevelopmental processes .

Mode of Action

Phthalates, including Bis(1-methylheptyl) phthalate, can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . Phthalates can also alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates involves several biochemical pathways. For instance, phthalates can be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is then oxidized, dehydrogenated, and decarboxylated into protocatechins, which eventually enter the TCA cycle through orthotopic ring opening .

Pharmacokinetics

It is known that phthalates that are made bioavailable through digestion enter the blood stream and reach the liver for further detoxification, and these are excreted via urine and/or feces . The compound’s physical and chemical properties, such as its solubility in water , may impact its bioavailability.

Result of Action

The result of Bis(1-methylheptyl) phthalate’s action can be seen in its potential to induce neurological disorders. Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(1-methylheptyl) phthalate. For instance, the compound’s environmental fate, transport, and degradation in different natural settings are highly dependent on its physical and chemical properties . Furthermore, the compound’s persistence and detection in various environmental media have become significant issues in recent decades .

Safety and Hazards

Bis(1-methylheptyl) phthalate is a chemical of concern due to its potential to disrupt the endocrine system . Chronic exposure to phthalates can adversely influence the endocrine system and functioning of multiple organs . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Given the potential health risks associated with phthalates, more countries should establish constraints or substitute measures for phthalates to reduce health risks . It is critical to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .

properties

IUPAC Name

dioctan-2-yl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMXWDXPLINPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051655
Record name Bis(1-methylheptyl) phthalate
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Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1-methylheptyl) phthalate

CAS RN

131-15-7
Record name Di-sec-octyl phthalate
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Record name Bis(2-octyl) phthalate
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Record name Dicapryl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylheptyl) ester
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Record name Bis(1-methylheptyl) phthalate
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Record name Bis(1-methylheptyl) phthalate
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Record name DI(2-OCTYL) PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the seasonal variation affect the detection of DOP in groundwater?

A2: While the study mentions that "PAEs distribution was irrelevant to the electrical conductivity and sample depth," and that "Compared with summer, the type and detection of PAEs were different in winter" [], it doesn't specify these differences for DOP. Further research is needed to understand the seasonal trends influencing DOP concentrations in the Jianghan plain groundwater.

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